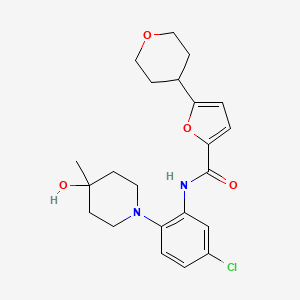
Srpk1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Srpk1-IN-1 is a compound that acts as an inhibitor of Serine-Arginine Protein Kinase 1 (SRPK1) SRPK1 is an enzyme that plays a crucial role in the regulation of splicing factors, which are proteins involved in the process of splicing pre-messenger RNA
Méthodes De Préparation
The synthesis of Srpk1-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as halogenation, nucleophilic substitution, and cyclization. The final step involves the coupling of the intermediate with a specific reagent under controlled conditions to yield this compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Srpk1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Srpk1-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of SRPK1 in various chemical processes and to develop new synthetic methodologies.
Biology: this compound is used to investigate the biological functions of SRPK1, particularly its role in the regulation of splicing factors and its impact on cellular processes such as cell cycle progression and apoptosis.
Medicine: This compound has potential therapeutic applications in cancer treatment, as it can inhibit the activity of SRPK1, which is often upregulated in various cancers. It is also being explored for its potential to enhance the efficacy of existing chemotherapeutic agents.
Industry: this compound is used in the development of new drugs and therapeutic strategies, as well as in the production of research reagents and diagnostic tools.
Mécanisme D'action
Srpk1-IN-1 exerts its effects by inhibiting the activity of SRPK1. The compound binds to the active site of the enzyme, preventing it from phosphorylating its target splicing factors. This inhibition disrupts the normal function of SRPK1, leading to alterations in splicing factor activity and subsequent changes in gene expression. The molecular targets and pathways involved include the PI3K/AKT, NF-КB, and TGF-Beta pathways, which are implicated in various oncogenic processes.
Comparaison Avec Des Composés Similaires
Srpk1-IN-1 is unique among SRPK1 inhibitors due to its specific binding affinity and selectivity for SRPK1. Similar compounds include:
SRPIN340: Another SRPK1 inhibitor that has been studied for its potential therapeutic applications in cancer and viral infections.
SPHINX31: A selective inhibitor of SRPK1 that has shown promise in preclinical studies for its ability to modulate splicing and inhibit tumor growth.
This compound stands out due to its high specificity for SRPK1 and its potential to be used in combination with other therapeutic agents to enhance their efficacy.
Propriétés
Formule moléculaire |
C22H27ClN2O4 |
|---|---|
Poids moléculaire |
418.9 g/mol |
Nom IUPAC |
N-[5-chloro-2-(4-hydroxy-4-methylpiperidin-1-yl)phenyl]-5-(oxan-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C22H27ClN2O4/c1-22(27)8-10-25(11-9-22)18-3-2-16(23)14-17(18)24-21(26)20-5-4-19(29-20)15-6-12-28-13-7-15/h2-5,14-15,27H,6-13H2,1H3,(H,24,26) |
Clé InChI |
GDZPMVLLKFDSGY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(O3)C4CCOCC4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


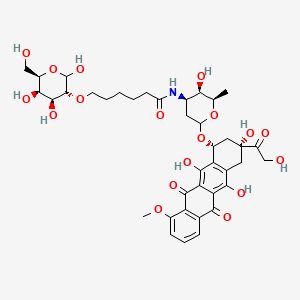
methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12377098.png)
![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12377099.png)
![2-[[(2S,3S)-3-[(1R)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B12377118.png)
![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(1S,8S,9S,11R)-9-methyl-7,10-dioxa-2-azatricyclo[6.4.0.02,6]dodecan-11-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12377126.png)
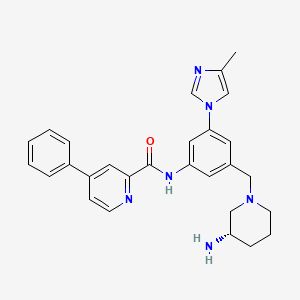

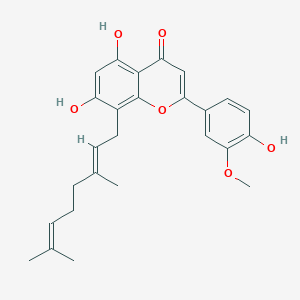
![5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile](/img/structure/B12377137.png)
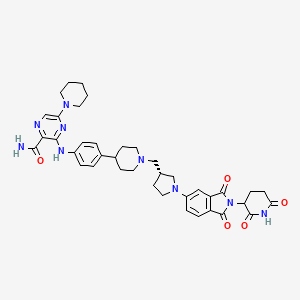
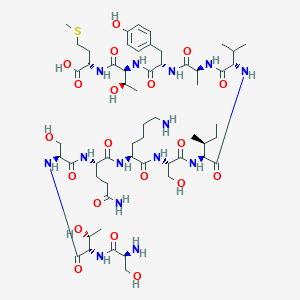
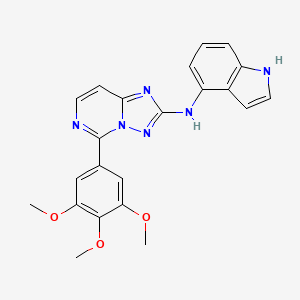
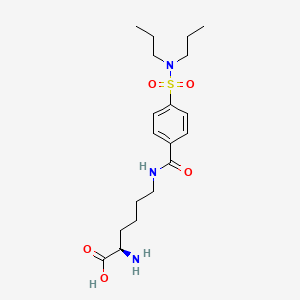
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12377167.png)
